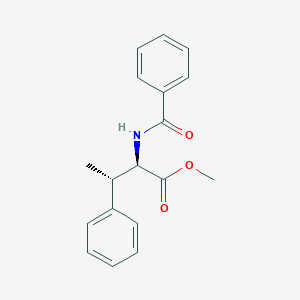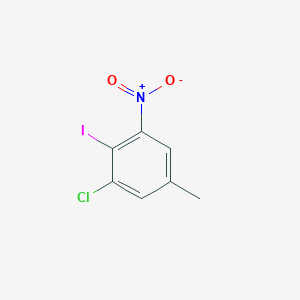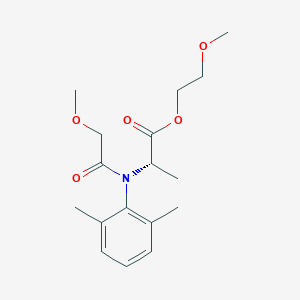![molecular formula C54H92NO8P B12848534 [(2R)-2,3-di(tricosa-10,12-diynoyloxy)propyl]2-(trimethylazaniumyl)ethylphosphate](/img/no-structure.png)
[(2R)-2,3-di(tricosa-10,12-diynoyloxy)propyl]2-(trimethylazaniumyl)ethylphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R)-2,3-di(tricosa-10,12-diynoyloxy)propyl]2-(trimethylazaniumyl)ethylphosphate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes long-chain alkynes and a phosphate group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2,3-di(tricosa-10,12-diynoyloxy)propyl]2-(trimethylazaniumyl)ethylphosphate typically involves multi-step organic reactions. The process begins with the preparation of the tricosa-10,12-diynoic acid, which is then esterified with a suitable alcohol to form the diynoyloxypropyl intermediate. This intermediate is further reacted with trimethylamine and phosphorylated to yield the final compound. The reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound’s high purity, which is essential for its applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R)-2,3-di(tricosa-10,12-diynoyloxy)propyl]2-(trimethylazaniumyl)ethylphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne groups into alkenes or alkanes, depending on the reagents and conditions used.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
[(2R)-2,3-di(tricosa-10,12-diynoyloxy)propyl]2-(trimethylazaniumyl)ethylphosphate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying lipid-protein interactions and membrane dynamics.
Industry: Used in the development of advanced materials, such as coatings and nanomaterials, due to its unique chemical properties.
Eigenschaften
Molekularformel |
C54H92NO8P |
|---|---|
Molekulargewicht |
914.3 g/mol |
IUPAC-Name |
2,3-di(tricosa-10,12-diynoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C54H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-53(56)60-50-52(51-62-64(58,59)61-49-48-55(3,4)5)63-54(57)47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h52H,6-23,32-51H2,1-5H3 |
InChI-Schlüssel |
IDBJTPGHAMAEMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate](/img/structure/B12848464.png)

![2-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12848477.png)




![5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt](/img/structure/B12848498.png)


![6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B12848513.png)

